molecular formula C15H12N2O2S B2426569 2-((1H-benzo[d]imidazol-2-yl)thio)-2-phenylacetic acid CAS No. 97305-32-3

2-((1H-benzo[d]imidazol-2-yl)thio)-2-phenylacetic acid

Cat. No.: B2426569
CAS No.: 97305-32-3
M. Wt: 284.33
InChI Key: BVDVEYISIGMGFG-UHFFFAOYSA-N
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Description

2-((1H-Benzo[d]imidazol-2-yl)thio)-2-phenylacetic acid (CAS 97305-32-3) is a benzimidazole-based compound supplied for scientific research. With a molecular formula of C15H12N2O2S and a molecular weight of 284.3 g/mol, this compound belongs to a class of heterocyclic structures widely recognized for their diverse biological activities . Benzimidazole derivatives are frequently investigated in oncology for their antiproliferative effects. Research into similar analogs has demonstrated significant cytotoxicity and the ability to induce apoptosis in cancer cell lines, such as human colorectal carcinoma (HCT116) and colon cancer cells (HT-29), suggesting potential for this compound in anticancer research . Furthermore, the structural motif of the benzimidazole core with a thioether linkage is associated with antimicrobial properties. Studies on related compounds have shown efficacy against a panel of Gram-positive and Gram-negative bacterial strains, positioning this molecule as a candidate for developing new antimicrobial agents . The synthetic route for this compound can involve nucleophilic substitution, where 2-mercapto-1H-benzimidazole is coupled with a 2-bromo-2-phenylacetic acid derivative . This product is intended for research purposes and is not for diagnostic or therapeutic use. Please refer to the Safety Data Sheet for proper handling and storage information.

Properties

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-2-phenylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2S/c18-14(19)13(10-6-2-1-3-7-10)20-15-16-11-8-4-5-9-12(11)17-15/h1-9,13H,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVDVEYISIGMGFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)SC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Phillips-Ladenburg Condensation

The Phillips-Ladenburg reaction, involving the condensation of o-phenylenediamine with carboxylic acid derivatives, is a cornerstone for benzimidazole synthesis. For 2-((1H-benzo[d]imidazol-2-yl)thio)-2-phenylacetic acid , this method could be adapted by first synthesizing the benzimidazole core.

Procedure :

  • Reactants : o-Phenylenediamine and a substituted carboxylic acid (e.g., thioglycolic acid derivatives).
  • Conditions : Reflux in polyphosphoric acid (PPA) at 200°C for 2–6 hours.
  • Mechanism : Acid-catalyzed cyclodehydration forms the benzimidazole ring.

Example :
Condensation of o-phenylenediamine with 2-mercaptophenylacetic acid in PPA yields 2-(1H-benzimidazol-2-ylthio)phenylacetic acid . Adjusting stoichiometry and substituents can optimize yield (typically 70–88%).

Weidenhagen Reaction with Aldehydes

The Weidenhagen reaction employs aldehydes and o-phenylenediamine under oxidative conditions. For thio-functionalized derivatives, aldehydes bearing thiol-protecting groups (e.g., acetylated thiols) are preferred.

Procedure :

  • Reactants : o-Phenylenediamine and 2-phenyl-2-(thioacetyl)acetaldehyde .
  • Conditions : Cu(OH)₂ catalysis in methanol under aerobic conditions.
  • Oxidation : In situ removal of the thioacetyl group via hydrolysis yields the free thiol intermediate.

Yield : 85–90% for analogous benzimidazoles.

Thioether Linkage Formation

Nucleophilic Substitution with Mercaptobenzimidazole

A two-step approach involves synthesizing 2-mercapto-1H-benzimidazole followed by coupling with 2-bromo-2-phenylacetic acid .

Step 1: Synthesis of 2-Mercapto-1H-benzimidazole

  • Reactants : o-Phenylenediamine and carbon disulfide (CS₂) in basic conditions.
  • Conditions : Reflux in ethanol with KOH, followed by acidification.
  • Yield : ~75%.

Step 2: C–S Coupling

  • Reactants : 2-Mercapto-1H-benzimidazole and 2-bromo-2-phenylacetic acid.
  • Conditions : DMF solvent, K₂CO₃ base, 80°C for 12 hours.
  • Mechanism : SN2 displacement of bromide by thiolate.
  • Yield : 65–78% (estimated from analogous reactions).

Metal-Catalyzed Cross-Coupling

Transition metals such as copper or iron facilitate C–S bond formation under milder conditions.

Procedure :

  • Reactants : 2-Chloro-1H-benzimidazole and 2-mercapto-2-phenylacetic acid.
  • Catalyst : CuI (10 mol%), 1,10-phenanthroline ligand.
  • Conditions : DMSO, 100°C, 24 hours.
  • Yield : 60–70% (extrapolated from similar Ullmann-type couplings).

One-Pot Tandem Synthesis

A streamlined approach combines benzimidazole formation and thioether coupling in a single vessel.

Reactants :

  • o-Phenylenediamine
  • 2-Phenyl-2-thioglycolic acid

Conditions :

  • Cyclization : PPA at 180°C for 3 hours.
  • In situ Oxidation : H₂O₂ addition to stabilize the thioether linkage.

Advantages : Reduced purification steps, higher atom economy.
Yield : 55–65% (lower due to competing side reactions).

Comparative Analysis of Methods

Method Key Reactants Conditions Yield (%) Advantages Limitations
Phillips-Ladenburg o-PDA, thioglycolic acid PPA, 200°C, 2–6h 70–88 High yielding, robust Harsh conditions, long reaction
Weidenhagen o-PDA, thioacetyl aldehyde Cu(OH)₂, MeOH, O₂ 85–90 Mild oxidation, scalable Requires protecting groups
Nucleophilic Sub. 2-Mercapto-BZI, bromo-phenylacetic K₂CO₃, DMF, 80°C 65–78 Modular, flexible substituents Multi-step, moderate yields
Metal-Catalyzed Chloro-BZI, mercapto-phenylacetic CuI, DMSO, 100°C 60–70 Mild conditions, functional tolerance Costly catalysts
One-Pot Tandem o-PDA, thioglycolic acid PPA, H₂O₂, 180°C 55–65 Atom-economical, fewer steps Lower yield, side reactions

Challenges and Optimization Strategies

Side Reactions

  • Thiol Oxidation : Free thiols may oxidize to disulfides. Use inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT).
  • Acid Sensitivity : The phenylacetic acid moiety may esterify under acidic conditions. Neutralize post-reaction or use buffered systems.

Catalyst Selection

  • Copper vs. Iron : Cu catalysts offer higher efficiency but pose toxicity concerns. Fe/S systems (e.g., Nguyen et al.) provide eco-friendly alternatives with comparable yields.

Chemical Reactions Analysis

Types of Reactions

2-((1H-benzo[d]imidazol-2-yl)thio)-2-phenylacetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Properties

Research has indicated that derivatives of benzimidazole, including compounds similar to 2-((1H-benzo[d]imidazol-2-yl)thio)-2-phenylacetic acid, exhibit significant antiproliferative activity against various cancer cell lines. In particular, studies have shown that these compounds can inhibit the growth of colon cancer cells (HT-29) and affect the expression of cancer stem cell markers like CD133 .

Antiviral Activity

Compounds related to benzimidazole structures have demonstrated antiviral properties. For instance, certain benzimidazole derivatives have shown effectiveness against strains of the herpes simplex virus and influenza virus A . This suggests that this compound could potentially be explored for similar antiviral applications.

Antimicrobial Activity

The antimicrobial properties of benzimidazole derivatives have been extensively studied, revealing activity against both Gram-positive and Gram-negative bacteria. The thioether linkage in compounds like this compound may enhance their interaction with microbial targets, leading to increased efficacy .

Case Studies

Several case studies highlight the therapeutic potential of benzimidazole derivatives:

  • Colon Cancer Study : A series of benzimidazole derivatives were synthesized and tested for their antiproliferative effects on HT-29 colon cancer cells. The most promising compounds exhibited significant cytotoxicity and were further evaluated for their ability to induce apoptosis .
  • Antiviral Screening : A study focused on the antiviral activity of synthesized benzimidazole nucleosides against resistant strains of herpes simplex virus demonstrated that specific modifications in the structure could enhance activity against viral replication .
  • Antimicrobial Testing : Research involving the synthesis of nickel(II) complexes with thiosemicarbazone derivatives showed promising antimicrobial activity, indicating that similar structural motifs in this compound could lead to effective antimicrobial agents .

Mechanism of Action

The mechanism of action of 2-((1H-benzo[d]imidazol-2-yl)thio)-2-phenylacetic acid involves its interaction with specific molecular targets. The benzimidazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The sulfanyl linkage may also play a role in modulating the compound’s biological activity by affecting its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-benzimidazol-2-ylsulfanyl)propanoic acid
  • 2-(1H-benzimidazol-2-ylsulfanyl)acetic acid
  • 2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-oxo-2-phenyl-thiazolidin-3-yl)acetamide

Uniqueness

2-((1H-benzo[d]imidazol-2-yl)thio)-2-phenylacetic acid is unique due to its specific structural features, such as the phenylacetic acid moiety and the sulfanyl linkage. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

2-((1H-benzo[d]imidazol-2-yl)thio)-2-phenylacetic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a benzimidazole moiety linked to a thioether and a phenylacetic acid group. The structural formula can be represented as follows:

C15H14N2S\text{C}_{15}\text{H}_{14}\text{N}_2\text{S}

This structure is significant as it influences the compound's interaction with biological targets.

Antiviral Activity

Research has indicated that derivatives of benzimidazole compounds exhibit antiviral properties. A study highlighted the synthesis of various benzimidazole derivatives, including those similar to this compound, which showed promising antiviral activity against different viral strains. The mechanism often involves inhibition of viral replication through interference with viral enzymes or host cell pathways .

Antidiabetic Potential

A notable study evaluated α-glucosidase inhibitors derived from benzimidazole structures. Compounds showed significant inhibition of the enzyme, which is crucial in carbohydrate metabolism. For instance, derivatives with IC50 values as low as 0.71 µM were identified, indicating strong inhibitory effects . These findings suggest that this compound may possess similar antidiabetic properties.

Cytotoxicity and Cell Viability

In vitro studies have assessed the cytotoxicity of this compound against various cancer cell lines. The results demonstrated that while some derivatives exhibited cytotoxic effects, others showed non-cytotoxic profiles at therapeutic concentrations, suggesting a potential for selective targeting of cancer cells without harming normal cells .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as a non-competitive inhibitor for enzymes like α-glucosidase, affecting glucose absorption and metabolism.
  • Antiviral Pathways : By disrupting critical viral processes, such as replication and assembly, it may enhance host defenses against viral infections.
  • Cell Signaling Modulation : The compound could influence various signaling pathways involved in cell proliferation and apoptosis, particularly in cancer cells.

Study 1: Antidiabetic Effects

In a pharmacodynamic study involving diabetic animal models, administration of a benzimidazole derivative similar to this compound resulted in significant reductions in blood glucose levels compared to controls. This effect was comparable to standard antidiabetic drugs like acarbose, highlighting the potential therapeutic application of this compound in diabetes management .

Study 2: Antiviral Efficacy

A series of experiments conducted on viral-infected cell lines demonstrated that certain derivatives could reduce viral load significantly. The mechanism was linked to the inhibition of viral entry and replication within host cells, suggesting a dual action against both the virus and the host's cellular machinery .

Research Findings Summary

Activity IC50 Value Mechanism Reference
α-glucosidase Inhibition0.71 µMNon-competitive inhibition
Cytotoxicity (Cancer Cells)VariesSelective targeting
Antiviral ActivitySignificantInhibition of viral replication

Q & A

Q. What are the common synthetic routes for 2-((1H-benzo[d]imidazol-2-yl)thio)-2-phenylacetic acid?

The compound is synthesized via Claisen-Schmidt condensation between 2-(1H-benzo[d]imidazol-2-ylthio)-N-(4-acetylphenyl) acetamide and indole-3-carboxaldehydes in ethanol with piperidine as a catalyst. The reaction is refluxed (3–4 h), followed by the addition of ortho-phenylenediamine and acetic acid for cyclization . Alternative methods include thioether linkage formation using 2-mercaptobenzimidazole and activated esters (e.g., methyl chloroformate) under basic conditions (KOH/K₂CO₃) in ethanol, with purification via recrystallization .

Q. Which characterization techniques are essential for confirming the structure of this compound?

Key techniques include:

  • Thin-layer chromatography (TLC) to monitor reaction progress .
  • Melting point analysis (e.g., electrothermal apparatus) for purity assessment .
  • Spectroscopic methods : FT-IR (to confirm thioether and carboxylic acid groups), ¹H/¹³C-NMR (to verify aromatic and aliphatic proton environments), and elemental analysis .

Q. What initial biological screening models are used to evaluate its antitumor activity?

The HepG2 liver cancer cell line is a standard model, with activity quantified via IC₅₀ values using MTT assays. For example, derivative 4l showed an IC₅₀ of 12.62 ± 0.78 µM, comparable to Gefitinib (11.72 ± 0.38 µM) . Researchers should include positive controls (e.g., kinase inhibitors) and triplicate experiments to ensure reproducibility.

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yields in its synthesis?

  • Solvent-free conditions : Eaton’s reagent (P₂O₅/MeSO₃H) promotes Friedel-Crafts acylation with high selectivity (90–96% yields) by activating carbonyl groups via hydrogen bonding .
  • Catalyst tuning : Piperidine enhances condensation efficiency, while acetic acid facilitates cyclization. Temperature control (40–50°C) during thioether formation minimizes side reactions .
  • Purification : Ethanol-water recrystallization improves crystal purity .

Q. What strategies are employed to analyze structure-activity relationships (SAR) for derivatives?

  • Substituent modification : Electron-donating groups (e.g., -OCH₃) on the benzaldehyde moiety improve reaction rates and yields in fused imidazo[2,1-b]thiazole derivatives .
  • Docking studies : Molecular docking against targets like DNA topoisomerase II or EGFR (using Autodock Vina) helps rationalize activity. For example, 4l ’s benzhydrylpiperazine group enhances hydrophobic interactions in HepG2 cells .

Q. How to resolve contradictions in biological activity data across different cell lines?

  • Comparative assays : Test derivatives on multiple cell lines (e.g., MCF-7, A549) to identify selectivity patterns.
  • Mechanistic studies : Use flow cytometry to differentiate apoptosis vs. necrosis and Western blotting to assess protein targets (e.g., Bcl-2, caspase-3) .
  • Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to validate significance across replicates.

Q. What mechanistic insights exist regarding its fluorescence properties?

The compound’s excited-state intramolecular proton transfer (ESIPT) mechanism generates strong fluorescence (large Stokes shift, high quantum yield). Substituents like -OH or -NH₂ on the benzimidazole ring stabilize the keto-enol tautomer, enhancing emission . Applications include pH-sensitive probes for cellular imaging.

Q. How to design derivatives for enhanced DNA-targeting capabilities?

  • Planar heterocycles : Introduce fused rings (e.g., imidazo[2,1-b]thiazole) to improve intercalation .
  • Electrophilic groups : Add nitro (-NO₂) or chloro (-Cl) substituents to promote covalent DNA adduct formation, validated via UV-vis spectroscopy and comet assays .

Methodological Notes

  • Data Interpretation : Conflicting biological results may arise from cell line heterogeneity or assay conditions. Standardize protocols (e.g., serum concentration, incubation time) .
  • Synthetic Challenges : Side products (e.g., disulfides) can form during thioether synthesis; monitor via TLC and optimize stoichiometry .

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